4-(2-((5-(3-氯苯基)-1,3,4-恶二唑-2-基)硫代)乙酰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

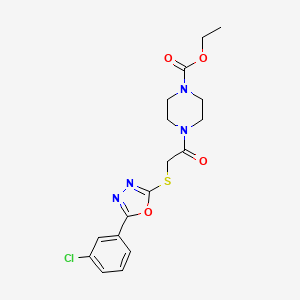

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 研究人员探索了将该化合物用作免疫原以产生抗体的可能性。通过将其与载体蛋白结合,可以引发免疫反应并产生针对该化合物的特异性抗体。 这些抗体可用于检测、定量或定位研究 .

- 应用: 科学家研究了唾液酸残基在重组和天然尿液EPO的等电点谱中的作用。 该化合物可能作为开发针对脱唾液酸EPO的抗体的参考物质,有助于反兴奋剂检测 .

- 应用: 研究人员探索了科学、技术和创新解决方案以增强气候变化适应能力。 虽然与该化合物没有直接关系,但这种更广泛的背景突出了科学应用在解决全球问题中的重要性 .

抗体开发

反兴奋剂分析

气候变化适应解决方案

生物活性

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, a compound featuring a piperazine core and a 1,3,4-oxadiazole moiety, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate generally involves the following steps:

- Formation of the Oxadiazole Ring : The initial step typically includes the reaction of 3-chlorobenzoyl hydrazine with carbon disulfide and subsequent cyclization to form the oxadiazole derivative.

- Acetylation : The oxadiazole is then reacted with ethyl chloroacetate to introduce the acetyl group.

- Piperazine Derivation : Finally, the product is reacted with piperazine to form the final compound.

This multi-step synthesis allows for variations in substituents that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

In Vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values were reported as follows:

These results indicate that modifications in substituents can lead to enhanced antiproliferative activity .

Cell Line IC50 (µg/mL) MCF-7 10.10 HepG2 5.36

The mechanism through which ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential activities against other conditions:

- Antitubercular Activity : Some derivatives related to this compound have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies

Several case studies have been conducted to explore the biological efficacy of derivatives related to ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate:

- Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives, those containing piperazine rings demonstrated superior cytotoxicity against MCF-7 cells compared to their non-piperazine counterparts .

- Mechanistic Insights : A mechanistic study indicated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

属性

IUPAC Name |

ethyl 4-[2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-8-6-21(7-9-22)14(23)11-27-16-20-19-15(26-16)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWIQOXAXRBLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。